![molecular formula C12H17N3O2 B2360848 1-[2-(4-硝基苯基)乙基]哌嗪 CAS No. 91098-69-0](/img/structure/B2360848.png)
1-[2-(4-硝基苯基)乙基]哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Nitrophenyl)ethyl]piperazine is a heterocyclic organic compound with the molecular formula C12H17N3O2. It is a derivative of piperazine, featuring a nitrophenyl group attached to the ethyl chain.
科学研究应用
1-[2-(4-Nitrophenyl)ethyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals.
作用机制
Target of Action
1-[2-(4-Nitrophenyl)ethyl]piperazine is a chemical compound with the formula C10H13N3O2 It’s worth noting that piperazine derivatives have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition . For instance, some nitrophenylpiperazine derivatives have been reported to inhibit tyrosinase, an enzyme involved in melanin synthesis .
Biochemical Pathways
Given the reported tyrosinase inhibitory activity of some nitrophenylpiperazine derivatives , it can be inferred that this compound may affect the melanin synthesis pathway.
Result of Action
Based on the reported activities of similar compounds, it can be speculated that this compound may exert effects such as enzyme inhibition, which could lead to changes in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 1-[2-(4-Nitrophenyl)ethyl]piperazine can be synthesized through several methods. One common approach involves the reaction of ethyl piperazine with 4-nitrophenyl ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like methanol under reflux conditions .
Industrial Production Methods: Industrial production of 1-[2-(4-Nitrophenyl)ethyl]piperazine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: 1-[2-(4-Nitrophenyl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron dust in the presence of hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron dust and hydrochloric acid are frequently used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
相似化合物的比较
- 1-(4-Nitrophenyl)piperazine
- 4-Nitrophenylpiperazine derivatives
Comparison: 1-[2-(4-Nitrophenyl)ethyl]piperazine is unique due to the presence of the ethyl chain linking the piperazine ring to the nitrophenyl group. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the ethyl chain may enhance its ability to interact with specific molecular targets or improve its solubility in certain solvents .
属性
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-15(17)12-3-1-11(2-4-12)5-8-14-9-6-13-7-10-14/h1-4,13H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHDLZVIOVDTCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S,5S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid](/img/structure/B2360765.png)
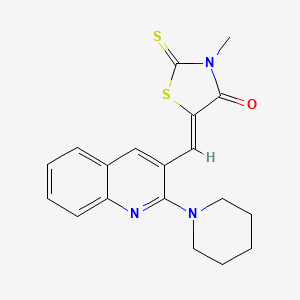
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2360767.png)
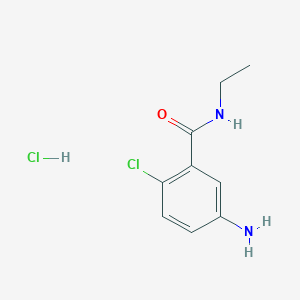
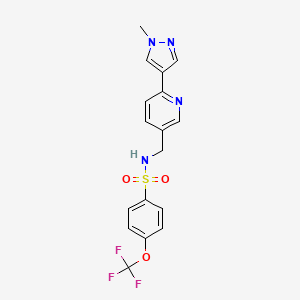
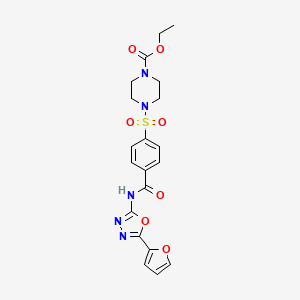
![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2360771.png)
![(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2360777.png)
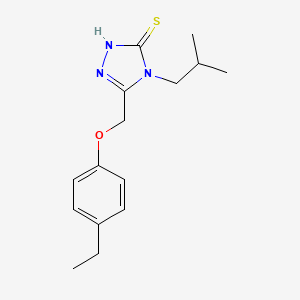
![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2360782.png)
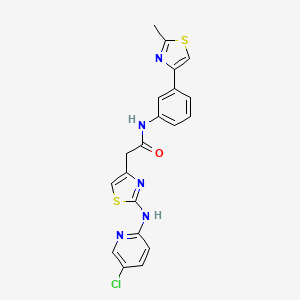
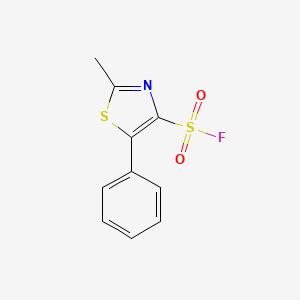
![(1'R,4S)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2360786.png)
![N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2360788.png)
